N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
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Overview
Description
Pyrazoloquinolines are a class of compounds that have been studied for over 100 years . They are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . These compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
Synthesis Analysis
Pyrazoloquinolines can be synthesized through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported .
Molecular Structure Analysis
The structure of pyrazoloquinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
Chemical Reactions Analysis
The synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Properties
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-9-20-16-12(15(19-20)18-14(21)4-2)10-11-7-5-6-8-13(11)17-16/h5-8,10H,3-4,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMAVQTGKOADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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